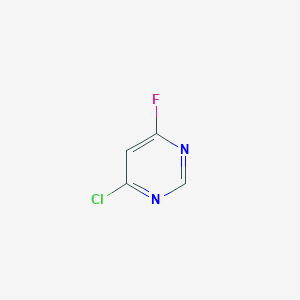

4-Chloro-6-fluoropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAFWIYXXOBITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342612 | |

| Record name | 4-Chloro-6-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51422-01-6 | |

| Record name | 4-Chloro-6-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51422-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-fluoropyrimidine: Properties, Reactivity, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable tools for the medicinal chemist. Among these, pyrimidine derivatives are particularly prominent, forming the core of numerous therapeutic agents across a wide range of diseases.[1] 4-Chloro-6-fluoropyrimidine (CAS: 51422-01-6) is a versatile and highly reactive building block that offers chemists a strategic entry point for constructing complex, polyfunctionalized molecules. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring and the differential reactivity of its two halogen substituents, make it a valuable intermediate in the synthesis of targeted therapies. This guide provides an in-depth analysis of the chemical properties, reactivity, and practical applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of a reagent are critical for experimental design, including solvent selection, reaction temperature, and purification strategies. While extensive experimental data for this compound is not widely published, its key properties have been calculated using advanced computational models, which provide reliable estimates for laboratory work.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂ClFN₂ | PubChem[2] |

| Molecular Weight | 132.52 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 51422-01-6 | PubChem[2] |

| Canonical SMILES | C1=C(N=CN=C1Cl)F | PubChem[2] |

| InChIKey | DLAFWIYXXOBITQ-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 (Computed) | 1.6 | PubChem[2] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Note: The properties listed are primarily computationally derived and should be used as a guide for experimental planning.

Representative Synthesis

The synthesis of this compound typically follows established methods for the chlorination of hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinones). The most common and industrially scalable approach involves the treatment of a pyrimidinone precursor with a strong chlorinating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).

A representative and analogous procedure, widely documented for similar pyrimidine scaffolds, involves the conversion of 6-fluoropyrimidin-4(3H)-one.[3]

Conceptual Synthetic Protocol:

-

Precursor: The synthesis would commence with 6-fluoropyrimidin-4(3H)-one.

-

Chlorination: The precursor is treated with an excess of phosphoryl chloride (POCl₃), which serves as both the reagent and, in some cases, the solvent.

-

Catalyst/Base: A tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often added to facilitate the reaction and scavenge the HCl byproduct.[3]

-

Reaction Conditions: The mixture is heated to reflux for several hours to ensure complete conversion.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched by pouring it onto ice water. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. Final purification is typically achieved via vacuum distillation or column chromatography to yield pure this compound.

This robust methodology is a cornerstone of heterocyclic chemistry and provides a reliable route to access the title compound and its derivatives in high yield and purity.[3]

Chemical Reactivity and Mechanistic Insights

The utility of this compound in synthesis is dominated by its behavior in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the inductive effects of the chloro and fluoro substituents, rendering the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.

A critical feature of this molecule is the differential reactivity of the C4-Cl and C6-F bonds. In SNAr reactions on halogenated N-heterocycles:

-

Leaving Group Ability: Chloride is a significantly better leaving group than fluoride.

-

Electronic Activation: The C4 position is positioned between two ring nitrogens (ortho and para), making it the most electron-deficient and activated site for nucleophilic attack. The C6 position is only activated by one adjacent nitrogen.

Consequently, nucleophilic attack occurs selectively and overwhelmingly at the C4 position, displacing the chloride ion. This predictable regioselectivity is the cornerstone of its application as a synthetic building block, allowing for the sequential and controlled introduction of different functionalities onto the pyrimidine core.

Caption: Regioselective SNAr on this compound.

Applications in Drug Development

The chloro-fluoropyrimidine scaffold is a validated pharmacophore found in several advanced therapeutic agents. A prominent example is the antifungal drug Voriconazole, which is synthesized from the closely related analogue 4-chloro-6-ethyl-5-fluoropyrimidine, underscoring the importance of this chemical class.[4][5] this compound serves as a foundational starting material for creating libraries of novel compounds for screening and lead optimization.

The primary application involves its reaction with nitrogen, oxygen, or sulfur nucleophiles to forge key bonds in the target molecule. This is often the first step in a multi-step synthesis.

Field-Proven Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This protocol details a representative SNAr reaction, a fundamental workflow for utilizing this compound in a drug discovery context.

Objective: To synthesize a 4-amino-6-fluoropyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Primary amine of choice (e.g., benzylamine) (1.1 eq)

-

A non-nucleophilic base (e.g., triethylamine, TEA, or diisopropylethylamine, DIPEA) (1.5 eq)

-

Aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

-

Deionized water, brine, ethyl acetate, anhydrous magnesium sulfate (for work-up)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen aprotic solvent (e.g., THF, ~0.5 M concentration).

-

Addition of Reagents: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of the non-nucleophilic base (1.5 eq). Causality Note: The base is crucial to neutralize the HCl that is generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Aqueous Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual base and solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-6-fluoropyrimidine product.

This robust protocol provides a self-validating system, with clear checkpoints (TLC/LC-MS) and a standard purification workflow to ensure high purity of the final compound, which is essential for subsequent synthetic steps or biological evaluation.

Caption: General synthetic workflow using this compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as:

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its predictable and selective reactivity. The ability to reliably functionalize the C4 position via nucleophilic aromatic substitution, while retaining the C6-fluorine for potential subsequent transformations, provides a powerful and strategic approach to the synthesis of complex pyrimidine-based drug candidates. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, enables researchers to effectively leverage this scaffold in the pursuit of novel therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583328, this compound. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Chloro-6-ethyl-5-fluoro-pyrimidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine CAS 137234-74-3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key for Antifungal Drug Synthesis. Retrieved from [Link]

- Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21.

- Ilardi, E. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(12), 4833.

-

Beilstein Journals. (n.d.). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

-

Arkat USA, Inc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

- Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II.

- Medicinal Research Reviews. (2025).

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 4-Chloro-6-fluoropyrimidine (CAS Number: 51422-01-6)

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, and the presence of two distinct halogen atoms—chlorine and fluorine—at the C4 and C6 positions imparts unique reactivity and allows for selective, stepwise functionalization. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development. The CAS number for this compound is 51422-01-6 .[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 51422-01-6 | PubChem[1] |

| Molecular Formula | C₄H₂ClFN₂ | PubChem[1] |

| Molecular Weight | 132.52 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Solid-Powder | Sigma-Aldrich[2] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Spectroscopic Data (Predicted)

While experimental spectra are best obtained from the specific lot of material being used, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on established principles of NMR spectroscopy.[3][4]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| H-2 | ~8.8 | Singlet (s) | The proton at the C2 position is expected to be a sharp singlet. |

| H-5 | ~7.2 | Doublet (d) | The proton at the C5 position will be split by the adjacent fluorine atom. |

| ¹³C NMR | |||

| C-2 | ~158 | Doublet (d) | Coupled to H-2. |

| C-4 | ~160 | Doublet of Doublets (dd) | Coupled to F and potentially H-5 (long range). This carbon is directly attached to the chlorine atom. |

| C-5 | ~110 | Doublet (d) | Coupled to H-5 and the fluorine atom, likely with a large J-coupling constant. |

| C-6 | ~165 | Doublet (d) | Directly attached to the fluorine atom, resulting in a large C-F coupling constant. |

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of a pyrimidinone precursor. A common and effective method is the treatment of 6-fluoropyrimidin-4-one with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). The following is a representative protocol analogous to the synthesis of similar chloropyrimidines.[5]

Representative Synthesis Protocol

-

Reaction Setup: To a solution of 6-fluoropyrimidin-4-one (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add a catalytic amount of a base like N,N-dimethylformamide (DMF).

-

Chlorination: Slowly add phosphoryl chloride (POCl₃) (2-3 equivalents) to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Carefully quench the reaction mixture by pouring it onto ice water. Neutralize the solution with a base such as sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effects of the chlorine and fluorine atoms, renders the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.

A key aspect of its utility is the differential reactivity of the C-Cl and C-F bonds. Generally, the C-Cl bond is more labile and will react preferentially with nucleophiles under milder conditions than the C-F bond. This allows for selective, sequential substitution reactions, making it a powerful tool for building molecular complexity.

Nucleophilic Substitution with Amines

A common and critical reaction of this compound is its reaction with amines to form aminopyrimidines. This reaction is a cornerstone in the synthesis of many kinase inhibitors, where the aminopyrimidine core acts as a hinge-binding motif.

Experimental Protocol: Synthesis of a 4-Amino-6-fluoropyrimidine Derivative

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a polar aprotic solvent such as isopropanol, n-butanol, or DMF.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equivalents), to scavenge the HCl generated during the reaction.

-

Reaction Progression: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is typically purified by column chromatography or recrystallization.

Caption: General scheme for the reaction with amines.

Application as a Scaffold for Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[6] Kinase inhibitors are a major class of targeted cancer therapies. The 4-aminopyrimidine moiety is crucial for binding to the ATP-binding site of many kinases. This compound is an ideal starting material for the synthesis of such inhibitors. For example, compounds with a 4-anilinopyrimidine core have shown potent activity against Epidermal Growth Factor Receptor (EGFR) and ErbB-2 kinases, which are implicated in various cancers.[6] Similarly, substituted pyrimidines are central to the design of inhibitors for other kinases like Aurora kinases and p38 MAP kinase.[2][3]

Caption: Pathway from building block to kinase inhibitor.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Sigma-Aldrich recommends storage at -20°C.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 51422-01-6) is a versatile and valuable reagent for drug discovery and organic synthesis. Its distinct electronic properties and the differential reactivity of its halogen substituents allow for controlled, selective functionalization. This makes it an ideal starting point for the synthesis of complex molecules, most notably a wide range of protein kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively leverage this important building block in the development of novel therapeutics.

References

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water . Preprints.org. [Link]

-

Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors . PubMed. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . PMC. [Link]

-

Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept . PubMed. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

Sourcing 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key for Antifungal Drug Synthesis . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

This compound . PubChem. [Link]

Sources

- 1. This compound | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 137234-74-3|4-Chloro-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]

- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-Chloro-6-fluoropyrimidine

This guide offers a detailed exploration of 4-chloro-6-fluoropyrimidine, a halogenated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular features, predictable reactivity, and its role as a versatile synthon, contextualized through a comparative analysis with structurally related and well-documented analogues. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of dihalogenated pyrimidines in synthetic applications.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of therapeutic agents and biologically active molecules.[1][2] Its nitrogen-rich, electron-deficient nature makes it a prime candidate for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological target interactions.[3] Halogenated pyrimidines, in particular, serve as powerful intermediates. The presence of halogen atoms, such as chlorine and fluorine, activates the ring towards nucleophilic aromatic substitution (SNAr), providing a robust platform for constructing complex molecular architectures.[4][5]

This compound (C₄H₂ClFN₂) is a member of this critical class of building blocks. While specific, publicly available data for this exact molecule is limited, its structural simplicity allows for a highly predictable reactivity profile based on well-established principles of heterocyclic chemistry. This guide will extrapolate from known data of analogous compounds, such as 4,6-dichloropyrimidine and the more complex 4-chloro-6-ethyl-5-fluoropyrimidine, to provide a comprehensive and actionable technical overview.[6][7]

Molecular Structure and Physicochemical Properties

The core of this compound is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The key features are the two halogen substituents: a chlorine atom at position 4 and a fluorine atom at position 6. This arrangement dictates the molecule's electronic landscape and reactivity.

Key Structural Features:

-

Electron-Deficient Ring: The two ring nitrogens act as strong electron-withdrawing groups, reducing the electron density of the aromatic system and making it susceptible to nucleophilic attack.[8]

-

Halogen Activation: Both chlorine and fluorine atoms further withdraw electron density through induction, enhancing the electrophilicity of the carbon atoms to which they are attached (C4 and C6).[9]

-

Asymmetric Substitution: The presence of two different halogens creates asymmetry, offering the potential for regioselective substitution reactions under controlled conditions.

Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value / Characteristic | Rationale / Comparative Compound |

| Molecular Formula | C₄H₂ClFN₂ | - |

| Molecular Weight | 132.52 g/mol | - |

| Appearance | Colorless to light yellow liquid or low-melting solid | Similar to other small halogenated heterocycles. |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | Halogenated organic compounds typically exhibit good solubility in nonpolar to moderately polar organic solvents.[11] |

| Boiling Point | ~130-150 °C | Lower than 4,6-dichloropyrimidine (175 °C) due to the lower molecular weight and smaller size of fluorine vs. chlorine. |

Spectroscopic Analysis (Predicted):

-

¹H NMR: The spectrum is expected to be simple, showing two signals for the two aromatic protons. The proton at C2 would likely appear as a singlet, while the proton at C5 would appear as a doublet due to coupling with the adjacent fluorine atom. Based on data for 4,6-dichloropyrimidine, these signals would be in the downfield region (δ 7.0-9.0 ppm).[12]

-

¹³C NMR: Three signals are expected for the carbon atoms of the pyrimidine ring. The halogen-bearing carbons (C4 and C6) would exhibit large one-bond carbon-fluorine coupling (¹JCF) for C6 and would be significantly downfield. The C2 and C5 signals would also be distinct. For reference, the C4/C6 signal in 4,6-dichloropyrimidine appears at ~162 ppm.[13]

-

¹⁹F NMR: A single signal is expected for the fluorine atom at C6. This signal would likely be a doublet due to coupling with the adjacent proton at C5. The chemical shift would be in the typical range for fluoroaromatic compounds.[14][15]

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic molecular ion peak (M⁺) at m/z 132 and an M+2 peak at m/z 134 with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.[10]

Synthesis and Reactivity: A Chemist's Perspective

The true value of this compound lies in its reactivity, which is dominated by nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Pathway

A plausible synthesis of this compound would start from a readily available precursor like uracil or a related pyrimidinedione. The key transformation involves converting the hydroxyl groups (in the tautomeric keto form) into halogens. A common industrial method for such chlorinations is the use of phosphoryl chloride (POCl₃).[16] Subsequent selective fluorination could be achieved using a mild fluorinating agent.

Caption: Proposed synthetic workflow for this compound.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound is as an electrophile in SNAr reactions.[9][17] The electron-deficient pyrimidine ring readily accommodates the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack.[17]

Key Principles of Reactivity:

-

Site of Attack: Nucleophilic attack will occur exclusively at the halogen-bearing C4 and C6 positions. The C2 position is also electron-deficient but lacks a leaving group, and the C5 position is comparatively electron-rich.[8]

-

Leaving Group Ability: In SNAr reactions on electron-deficient heterocycles, the relative leaving group ability can be complex. While chloride is generally a better leaving group than fluoride in many contexts, the C-F bond is highly polarized, making the attached carbon extremely electrophilic. Furthermore, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group.[9] This can lead to selective displacement of the chlorine or fluorine depending on the nucleophile and reaction conditions (hard vs. soft nucleophiles, solvent, temperature).

-

Regioselectivity: The differential reactivity of the C-Cl versus the C-F bond allows for sequential, regioselective substitutions. A common strategy involves first displacing the more labile halogen with one nucleophile, followed by displacement of the remaining halogen with a second, different nucleophile. This stepwise approach is a cornerstone of building molecular diversity.[18]

Caption: General reaction scheme for sequential SNAr on this compound.

Application in Drug Discovery: A Case Study with a Structural Analogue

To fully appreciate the synthetic power of intermediates like this compound, we can examine the well-documented synthesis of the antifungal drug Voriconazole . A key intermediate in its synthesis is 4-chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3) , a structurally related analogue.[6][19][20]

Voriconazole is a second-generation triazole antifungal agent used to treat serious, invasive fungal infections.[21][22] Its synthesis critically relies on the pyrimidine core provided by the halogenated intermediate.

The Role of 4-Chloro-6-ethyl-5-fluoropyrimidine in Voriconazole Synthesis

The industrial synthesis of Voriconazole involves a key carbon-carbon bond-forming reaction where the halogenated pyrimidine is coupled with a ketone fragment.[23][24][25]

Step-by-Step Methodological Overview:

-

Preparation of the Intermediate: The synthesis begins with the preparation of the key building block, 4-chloro-6-ethyl-5-fluoropyrimidine. This is typically achieved by chlorinating 6-ethyl-5-fluoropyrimidin-4(3H)-one with a chlorinating agent like phosphoryl chloride (POCl₃) in the presence of a base.[16]

-

Causality: The hydroxyl group of the pyrimidinone is a poor leaving group. Converting it to a chlorophosphate ester in situ with POCl₃ transforms it into an excellent leaving group, which is then displaced to form the desired 4-chloro derivative.

-

-

Organometallic Coupling: The 4-chloro-6-ethyl-5-fluoropyrimidine intermediate is then used in a Reformatsky-type reaction. It is coupled with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of zinc metal.[22][24]

-

Causality: This reaction sets the crucial stereochemistry of the final drug. The use of an organozinc reagent, formed in situ, provides excellent diastereoselectivity in the addition to the ketone, a critical factor for the drug's efficacy.[22]

-

-

Final Steps: The resulting tertiary alcohol undergoes subsequent chemical modifications, including the reductive de-chlorination of the pyrimidine ring, to yield the final Voriconazole active pharmaceutical ingredient (API).[22] The chlorine atom at the C4 position serves its purpose as an activating group for the coupling reaction and is then removed.

Caption: Key workflow illustrating the use of a chlorofluoropyrimidine in Voriconazole synthesis.

This case study demonstrates the quintessential role of halogenated pyrimidines. The halogen atoms are not merely part of the final structure; they are essential functional handles that enable key bond-forming reactions, control reactivity, and are often removed or replaced in later synthetic stages. This compound is poised to serve a similar role in the discovery of new chemical entities.

Conclusion and Future Outlook

This compound represents a valuable, albeit under-documented, building block for synthetic and medicinal chemistry. Its molecular structure, characterized by an electron-deficient pyrimidine core asymmetrically substituted with two different halogens, makes it an ideal substrate for sequential and regioselective nucleophilic aromatic substitution reactions. By drawing parallels with well-studied analogues like 4,6-dichloropyrimidine and 4-chloro-6-ethyl-5-fluoropyrimidine, we can confidently predict its reactivity and envision its application in the synthesis of novel, complex molecules.

For drug development professionals, the strategic value of such an intermediate is clear. It provides a robust and flexible platform for generating libraries of diverse pyrimidine derivatives, accelerating the structure-activity relationship (SAR) studies that are crucial for optimizing lead compounds.[26] As the demand for novel therapeutics continues to grow, the role of versatile synthons like this compound in enabling innovative drug design will only become more critical.

References

- 1. nbinno.com [nbinno.com]

- 2. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine [cymitquimica.com]

- 7. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 11. 4-Chloro-6-ethyl-5-fluoropyrimidine CAS#: 137234-74-3 [m.chemicalbook.com]

- 12. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 13. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. 137234-74-3|4-Chloro-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]

- 20. 4-Chloro-6-ethyl-5-fluoropyrimidine 137234-74-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]

- 24. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]

- 25. CN105503834B - Synthetic method of voriconazole intermediate - Google Patents [patents.google.com]

- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Solubility of 4-Chloro-6-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of 4-Chloro-6-fluoropyrimidine

This compound (CAS No. 51422-01-6) is a halogenated heterocyclic compound that serves as a critical building block in organic synthesis.[1] Its pyrimidine core, functionalized with reactive chloro and fluoro groups, makes it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science. For professionals in drug development, understanding the solubility of this intermediate is paramount. Solubility dictates reaction conditions, purification strategies, and ultimately, the feasibility of synthesizing target molecules. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility, offering a predictive framework and actionable protocols for its empirical determination.

Section 1: Physicochemical Properties & Theoretical Solubility Profile

While extensive empirical solubility data for this compound is not publicly cataloged, a robust theoretical profile can be constructed from its fundamental physicochemical properties. These properties, summarized in the table below, provide the basis for predicting its behavior in various solvent systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51422-01-6 | PubChem[2] |

| Molecular Formula | C₄H₂ClFN₂ | PubChem[2] |

| Molecular Weight | 132.52 g/mol | PubChem[2] |

| XLogP3 (Lipophilicity) | 1.6 | PubChem[2] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Physical Form | White fused solid / Powder | CymitQuimica[3], Sigma-Aldrich |

Expert Analysis & Predicted Solubility:

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The molecular structure of this compound presents a duality:

-

Polar Characteristics : The pyrimidine ring, with its two nitrogen atoms, acts as a hydrogen bond acceptor and imparts polarity to the molecule.[2] This suggests an affinity for polar solvents. The topological polar surface area (TPSA) of 25.8 Ų is relatively low, indicating that the polar contribution is modest.

-

Nonpolar Characteristics : The aromatic ring and, critically, the halogen substituents (chloro- and fluoro-) contribute to the molecule's nonpolar character and lipophilicity. The calculated octanol-water partition coefficient (XLogP3) of 1.6 signifies a preference for a nonpolar environment over water, though it is not extremely lipophilic.[2]

Based on this analysis, a qualitative solubility profile can be predicted:

-

High Solubility : Expected in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), which can interact favorably with the polar pyrimidine ring without the energetic penalty of disrupting a strong hydrogen-bonding network like water's.

-

Moderate Solubility : Expected in semi-polar solvents such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility : Expected in nonpolar solvents like hexane and toluene, as the molecule's polarity is significant enough to disfavor these environments.

-

Very Low Solubility : Expected in aqueous solutions (water). The XLogP3 value of 1.6 suggests limited partitioning into water.[2]

Section 2: Critical Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental and structural factors.[5] Understanding these variables is crucial for designing robust experimental and synthetic procedures.

-

Temperature : For the dissolution of a solid in a liquid, the process is typically endothermic, meaning it absorbs heat.[4] Consequently, for most compounds like this compound, solubility increases as the temperature of the solvent is raised.[6] This is a key lever for techniques like recrystallization.

-

Solvent Polarity : As established, the polarity of the solvent is a primary determinant. A solvent's ability to form intermolecular interactions (e.g., dipole-dipole) with the pyrimidine ring while accommodating its halogenated structure will dictate the extent of dissolution.[4]

-

pH (Aqueous Systems) : The pyrimidine ring contains basic nitrogen atoms. In acidic aqueous solutions, these nitrogens can become protonated, forming a cationic salt. This ionic form would be significantly more polar and thus more soluble in water than the neutral molecule. Therefore, the aqueous solubility of this compound is expected to be pH-dependent, increasing at lower pH values.

-

Crystal Form (Polymorphism) : The energy required to break the crystal lattice of the solid solute is a major barrier to dissolution.[7] If this compound exists in different crystalline forms (polymorphs), they may exhibit different melting points and, consequently, different solubilities.[7] Amorphous forms are generally more soluble than stable crystalline forms.

The interplay of these factors is visualized in the diagram below.

Caption: Key factors modulating the solubility of this compound.

Section 3: Protocol for Experimental Determination of Thermodynamic Solubility

Given the absence of published quantitative data, empirical determination is necessary. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[8] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Principle: An excess of the solid compound is agitated in a solvent for an extended period to ensure the solution becomes saturated and reaches equilibrium. The concentration of the dissolved compound in the saturated supernatant is then measured.[9]

Methodology:

-

Preparation :

-

Add an excess amount of solid this compound to a series of glass vials. Causality: Using an excess ensures that the final concentration is limited by solubility, not the amount of material added.[8]

-

Pipette a precise volume (e.g., 2 mL) of the chosen solvent (e.g., pH 7.4 phosphate-buffered saline for aqueous solubility, or an organic solvent) into each vial.

-

Include control vials with solvent only (blanks) and reference compounds with known solubilities to validate the assay run.[10]

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a minimum of 24 hours. Causality: A long incubation period is required to allow the dissolution process to reach a true thermodynamic equilibrium, which can be slow, especially for poorly soluble compounds.[10][11] Some protocols may test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.

-

-

Phase Separation :

-

After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a low-binding 0.45 µm filter (e.g., PTFE or PVDF) or centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) and collect the supernatant. Causality: This step is critical to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.[11]

-

-

Quantification :

-

Prepare a standard curve by making serial dilutions of a stock solution of this compound of known concentration.

-

Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the standard curve.

-

Analyze the standards and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Causality: These methods provide high specificity and sensitivity, allowing for accurate quantification of the analyte in the complex matrix.

-

Calculate the concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL, mg/L, or µM.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Section 4: Safety & Handling Considerations

As a laboratory chemical, this compound requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[2]

-

Hazards :

-

Precautions :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[14]

-

Handling : Avoid breathing dust or vapors. Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.[14]

-

Storage : Store in a tightly-closed container in a cool, dry place.[15]

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[12][13][14]

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 583328, this compound. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS) (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16743445, 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

-

ChemSrc (n.d.). CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

-

Al-Hamidi, H., et al. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug Development and Industrial Pharmacy. Retrieved from [Link]

-

Chemchart (n.d.). 3-chloro-1,2,5-thiadiazole (5097-45-0). Retrieved from [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

-

IJNRD (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. Retrieved from [Link]

-

Pharmlabs (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [PowerPoint presentation]. Retrieved from [Link]

-

BYJU'S (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Avdeef, A., et al. (2019). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. Retrieved from [Link]

Sources

- 1. 4-Chloro-6-Fluoro-Pyrimidine | 51422-01-6 | FC78844 [biosynth.com]

- 2. This compound | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ijnrd.org [ijnrd.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. enamine.net [enamine.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. aksci.com [aksci.com]

Spectroscopic Profile of 4-Chloro-6-fluoropyrimidine: A Predictive Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 4-Chloro-6-fluoropyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and comparative data from analogous halogenated pyrimidines to construct a reliable, predictive spectroscopic profile. This guide is intended to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound in their respective fields. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active molecules. The strategic placement of halogen substituents, such as chlorine and fluorine, on the pyrimidine ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile, making it a valuable building block for novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra of this compound. Each section will begin with the foundational principles of the spectroscopic technique, followed by a reasoned prediction of the spectral data, supported by comparisons with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. The chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to their local electronic environments, which are, in turn, dictated by the molecular structure. For this compound, we will predict the NMR spectra by considering the inductive and mesomeric effects of the chloro and fluoro substituents on the pyrimidine ring.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for non-polar to moderately polar compounds.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon, simplifying the spectrum. A spectral width of 0 to 180 ppm is typical.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire the spectrum, which is typically proton-decoupled. The chemical shift range for organofluorine compounds is broad, so a spectral width of -250 to 50 ppm (relative to CFCl₃) is a reasonable starting point.

-

}

Figure 1: Generalized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals for the two aromatic protons.

-

H-2: This proton is situated between two electronegative nitrogen atoms and is expected to be the most deshielded, appearing furthest downfield.

-

H-5: This proton is flanked by the chloro and fluoro substituents. The electron-withdrawing nature of these halogens will also deshield this proton.

Based on data from analogous compounds like 4,6-dichloropyrimidine, where the H-2 proton appears at ~8.8 ppm and the H-5 proton at ~7.4 ppm[1], we can predict the chemical shifts for this compound. The fluorine atom is more electronegative than chlorine, which would suggest a further downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Rationale |

| H-2 | ~8.9 - 9.1 | Doublet | ⁴JH-F ≈ 2-4 Hz | Located between two N atoms; deshielded. Coupled to the fluorine at position 6. |

| H-5 | ~7.5 - 7.7 | Doublet | ⁴JH-F ≈ 1-3 Hz | Influenced by adjacent Cl and F substituents. Coupled to the fluorine at position 6. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

-

C-4 and C-6: These carbons are directly bonded to the electronegative chlorine and fluorine atoms, respectively, and will be significantly deshielded, appearing at lower field. The carbon attached to fluorine (C-6) is expected to show a large one-bond C-F coupling constant.

-

C-2: This carbon is positioned between the two nitrogen atoms and will also be deshielded.

-

C-5: This carbon is expected to be the most shielded of the ring carbons.

Data from 4,6-dichloropyrimidine shows signals at approximately 161 ppm (C-4/C-6), 159 ppm (C-2), and 122 ppm (C-5)[2]. For 2-fluoropyrimidine, the carbon attached to fluorine appears around 165 ppm[3][4].

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) Hz | Rationale |

| C-6 | ~165 - 168 | Doublet | ¹JC-F ≈ 230-260 Hz | Directly bonded to highly electronegative F; large one-bond coupling. |

| C-4 | ~160 - 163 | Singlet | - | Directly bonded to Cl. |

| C-2 | ~158 - 160 | Singlet | - | Situated between two N atoms. |

| C-5 | ~120 - 125 | Doublet | ²JC-F ≈ 20-30 Hz | Coupled to the fluorine at C-6. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-6 position. The chemical shift of fluorine in aromatic systems is highly sensitive to the electronic nature of the other substituents on the ring. For fluoroaromatic compounds, the chemical shifts typically range from -100 to -170 ppm relative to CFCl₃[5][6][7]. In 2-fluoropyrimidine, the fluorine signal appears at approximately -60 to -70 ppm[3].

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

| Fluorine | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz | Rationale |

| F-6 | ~ -70 to -90 | Triplet of doublets | ⁴JF-H2 ≈ 2-4 Hz, ⁴JF-H5 ≈ 1-3 Hz | The fluorine atom is coupled to the two ring protons. |

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Methodology:

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

-

Data Processing: The instrument's software will automatically generate the final IR spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to the pyrimidine ring vibrations and the carbon-halogen bonds.

-

Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹[8][9].

-

C=C and C=N Ring Stretching: The stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region[10][11].

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the 850-550 cm⁻¹ range[9][12].

-

C-F Stretching: The carbon-fluorine bond is strong and its stretching vibration gives rise to a strong absorption, typically in the 1250-1000 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1600 - 1550 | Medium to Strong | C=N stretching (pyrimidine ring) |

| 1500 - 1400 | Medium to Strong | C=C stretching (pyrimidine ring) |

| 1250 - 1000 | Strong | C-F stretching |

| 850 - 750 | Medium to Strong | C-Cl stretching |

| 900 - 675 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern provides valuable structural information.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

MS Analysis: The separated compound elutes from the GC column and enters the mass spectrometer's ion source, where it is ionized (typically by EI at 70 eV) and then analyzed.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₄H₂ClFN₂) is 132.52 g/mol . The mass spectrum will show a molecular ion peak (M⁺•) and an M+2 peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of halogenated aromatic compounds is well-documented[13][14][15]. The initial fragmentation is often the loss of a halogen atom or a small neutral molecule like HCN. The C-Cl bond is weaker than the C-F bond, so the loss of a chlorine radical is a likely initial fragmentation step.

Predicted Fragmentation Pathways:

-

Molecular Ion: The molecular ion peak at m/z 132 (for ³⁵Cl) and 134 (for ³⁷Cl) with an approximate 3:1 intensity ratio.

-

Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion would result in a fragment at m/z 97.

-

Loss of HCN: A common fragmentation pathway for pyrimidines is the loss of hydrogen cyanide (HCN), which would lead to a fragment at m/z 105 from the molecular ion.

-

Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of another neutral molecule. For example, the m/z 97 fragment could lose HCN to give a fragment at m/z 70.

}

Figure 2: Predicted primary fragmentation pathways for this compound in EI-MS.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 134 | [C₄H₂³⁷ClFN₂]⁺• (M+2) |

| 132 | [C₄H₂³⁵ClFN₂]⁺• (M⁺•) |

| 105 | [C₃H₂FN]⁺• |

| 97 | [C₄H₂FN₂]⁺ |

| 70 | [C₃H₂N]⁺ |

Conclusion

This technical guide has presented a detailed, predictive spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H, ¹³C, and ¹⁹F NMR, IR, and MS. These predictions provide a robust framework for the identification and characterization of this important heterocyclic building block. It is our hope that this guide will serve as a valuable resource for researchers and professionals in drug discovery and materials science, facilitating the innovative application of this compound. As experimental data for this compound becomes more widely available, this predictive guide can serve as a valuable reference for comparison and validation.

References

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 6, 2026, from [Link]

-

J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved January 6, 2026, from [Link]

-

Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved January 6, 2026, from [Link]

-

SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 6, 2026, from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 2-FLUORPYRIMIDIN - Optional[13C NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(2-Chlorophenyl)pyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved January 6, 2026, from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Product ion mass spectrum (partial fragmentation) of 5-fluorouridine (5-FUrd–[M−H]. Retrieved January 6, 2026, from [Link]

-

ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved January 6, 2026, from [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 6, 2026, from [Link]

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved January 6, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved January 6, 2026, from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrometry‐based structure elucidation. Fragmentation mass.... Retrieved January 6, 2026, from [Link]

-

University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved January 6, 2026, from [Link]

-

Scientific.Net. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved January 6, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]

Sources

- 1. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]

- 2. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]

- 3. 2-Fluoropyrimidine | C4H3FN2 | CID 141643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum [chemicalbook.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Reactivity Profile of 4-Chloro-6-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity profile of 4-chloro-6-fluoropyrimidine, a key building block in medicinal chemistry and drug discovery. The guide elucidates the core principles governing its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, regioselectivity, and field-proven experimental protocols are presented to empower researchers in leveraging this versatile scaffold for the synthesis of novel molecular entities.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine nucleus is a privileged scaffold in a vast array of biologically active compounds, including approved drugs and clinical candidates. Its presence in the building blocks of life, such as nucleic acids, underpins its fundamental role in biological processes. Consequently, substituted pyrimidines are of immense interest in drug discovery, with applications ranging from kinase inhibitors in oncology to antiviral and antibacterial agents. This compound serves as a versatile starting material for the synthesis of diverse pyrimidine derivatives, offering two distinct reactive sites for functionalization.

Core Reactivity Principles: An Electron-Deficient Heterocycle

The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack, a characteristic that is further enhanced by the presence of halogen substituents. The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The molecule presents two potential sites for substitution: the C4 position bearing a chloro group and the C6 position with a fluoro group.

Theoretical and experimental studies on related dihalopyrimidines generally indicate that the C4 position is more susceptible to nucleophilic attack than the C2 or C6 positions .[1][2] This preference can be attributed to a combination of electronic and steric factors. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher at the C4 position, making it more electrophilic.[1]

However, the nature of the leaving group and the nucleophile, as well as the reaction conditions, can influence the regiochemical outcome. While the C-F bond is stronger than the C-Cl bond, the high electronegativity of fluorine can activate the attached carbon towards nucleophilic attack.[3][4] In many cases, the chloride at the C4 position is preferentially displaced.

Key Transformations and Experimental Protocols

This section details the primary synthetic transformations of this compound, providing both mechanistic understanding and practical, step-by-step protocols.

Nucleophilic Aromatic Substitution (SNAr)

The introduction of an amino group at the C4 position is a common and crucial transformation in the synthesis of many biologically active molecules. This is typically achieved by reacting this compound with a primary or secondary amine in the presence of a base.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or a polar protic solvent like isopropanol is often used to facilitate the dissolution of the reactants and to promote the formation of the Meisenheimer intermediate.

-

Base: A non-nucleophilic base, such as potassium carbonate or a tertiary amine like triethylamine, is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly for less reactive amines.

Experimental Protocol: General Procedure for Amination [5][6]

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or 2-Propanol), add the desired amine (1.1-1.5 eq) and a base (e.g., K2CO3, 2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitates, filter and wash with a suitable solvent. If not, perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-fluoropyrimidine derivative.

Table 1: Representative Amination Reactions

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | K2CO3 | DMF | 140 | 24 | Good |

| Benzylamine | Et3N | 2-Propanol | 80 | 12 | High |

| Morpholine | K2CO3 | DMF | 120 | 16 | High |

Diagram 1: Amination Workflow

Caption: A typical workflow for the amination of this compound.

The displacement of the C4-chloro substituent with an alkoxide nucleophile provides access to 4-alkoxy-6-fluoropyrimidines, another important class of intermediates.

Causality Behind Experimental Choices:

-

Nucleophile: A sodium or potassium alkoxide is typically used as the nucleophile. It can be prepared in situ by reacting the corresponding alcohol with a strong base like sodium hydride or sodium metal.

-

Solvent: The corresponding alcohol is often used as the solvent to drive the reaction and maintain a high concentration of the alkoxide. Anhydrous conditions are crucial to prevent hydrolysis of the starting material.

Experimental Protocol: General Procedure for Etherification [7][8]

-

To a solution of the desired alcohol (as solvent), add a strong base (e.g., sodium methoxide, 1.1 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature until the base has fully reacted to form the alkoxide.

-

Add this compound (1.0 eq) to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench any excess base with water or a mild acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Representative Etherification Reactions

| Alcohol | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | Sodium Methoxide | Reflux | 4 | High |

| Ethanol | Sodium Ethoxide | Reflux | 6 | High |

| Phenol | Potassium Carbonate | 100 | 12 | Moderate |

Diagram 2: Etherification Mechanism

Caption: The addition-elimination mechanism of etherification.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction